molecular formula C38H60O12 B14764659 (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B14764659
M. Wt: 708.9 g/mol
InChI Key: SKHJNNFXCKTDBG-YJSKJMRKSA-N
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Description

The compound “(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5’S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple stereocenters and functional groups. This compound is likely to be a natural product or a synthetic derivative with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:

    Glycosylation reactions: to form the glycosidic bonds.

    Oxidation and reduction reactions: to introduce hydroxyl groups.

    Spirocyclization reactions: to form the spirocyclic core.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Fermentation processes: if the compound is a natural product.

    Total synthesis: using advanced organic synthesis techniques.

    Semi-synthesis: starting from a naturally occurring precursor.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: to form ketones or carboxylic acids.

    Reduction: to form alcohols or alkanes.

    Substitution reactions: to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: like PCC or Jones reagent for oxidation reactions.

    Reducing agents: like LiAlH4 or NaBH4 for reduction reactions.

    Acidic or basic conditions: for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

Chemistry

    Synthesis of complex natural products: for studying their structure and activity.

    Development of new synthetic methodologies: .

Biology

    Study of biological pathways: involving the compound.

    Investigation of its role in cellular processes: .

Medicine

    Potential therapeutic applications: if the compound exhibits biological activity.

    Drug development: for diseases where the compound’s activity is beneficial.

Industry

    Use as a precursor: for the synthesis of other complex molecules.

    Application in the production of pharmaceuticals: .

Mechanism of Action

The mechanism of action of such a compound would involve:

    Interaction with specific molecular targets: such as enzymes or receptors.

    Modulation of biological pathways: leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Other glycosides: with similar structures.

    Spirocyclic natural products: .

    Complex polyhydroxylated molecules: .

Uniqueness

    Unique stereochemistry: with multiple chiral centers.

    Specific functional groups: that confer unique biological activity.

Properties

Molecular Formula

C38H60O12

Molecular Weight

708.9 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3/t17-,18-,19-,21+,22+,23-,24-,25+,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1

InChI Key

SKHJNNFXCKTDBG-YJSKJMRKSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Origin of Product

United States

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